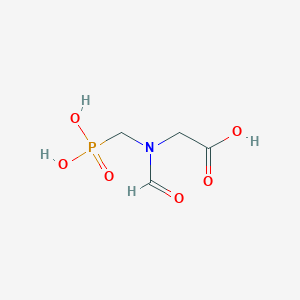
N-formyl-N-phosphonomethylglycine
Cat. No. B3287729
Key on ui cas rn:
84767-96-4
M. Wt: 197.08 g/mol
InChI Key: WPYWLOUBBQYLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05874612
Procedure details


Aminomethylphosphonic acid (3.12 g, 0.028 mol) was dissolved in 30 ml of stirred 98% formic acid maintained at 80° C. with an oil bath. Glyoxylic acid hydrate (5.60 g, 0.061 mol) was added to the solution in several portions, resulting in vigorous gas evolution. After one hour, the reaction flask was removed from the oil bath and the solvent removed on a rotary evaporator to afford crude N-formyl-N-phosphonomethylglycine as a viscous yellow oil.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][P:3](=[O:6])([OH:5])[OH:4].O.[C:8]([OH:12])(=[O:11])[CH:9]=O.[CH:13](O)=[O:14]>>[CH:13]([N:1]([CH2:2][P:3]([OH:5])([OH:4])=[O:6])[CH2:9][C:8]([OH:12])=[O:11])=[O:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.12 g
|
|
Type
|
reactant
|
|
Smiles
|
NCP(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in vigorous gas evolution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction flask was removed from the oil bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)N(CC(=O)O)CP(=O)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
